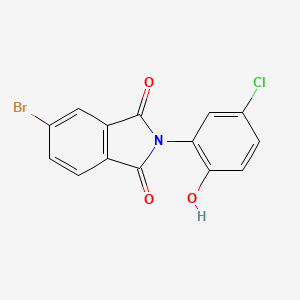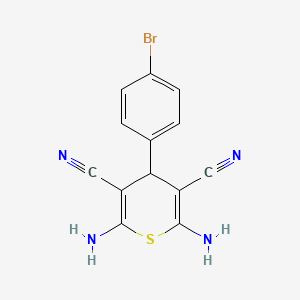![molecular formula C15H16N2O B5836115 2-[(dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B5836115.png)
2-[(dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one, commonly known as DMAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAC is a carbazole derivative that has been synthesized through several methods and has been extensively studied for its biochemical and physiological effects, mechanism of action, and future directions.
作用机制
The exact mechanism of action of DMAC is not fully understood. However, it has been suggested that DMAC may exert its anti-cancer and anti-inflammatory effects through the inhibition of various enzymes and signaling pathways, including the NF-κB signaling pathway.
Biochemical and Physiological Effects:
DMAC has been found to exhibit several biochemical and physiological effects. DMAC has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. DMAC has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, DMAC has been shown to exhibit antibacterial activity against various bacterial strains.
实验室实验的优点和局限性
DMAC has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, DMAC also has some limitations, including its low solubility in water and its potential toxicity.
未来方向
There are several future directions for the study of DMAC. One potential direction is the development of DMAC-based organic materials for use in organic electronics. Another potential direction is the further study of DMAC's anti-cancer and anti-inflammatory properties, including its potential use in combination with other anti-cancer and anti-inflammatory agents. Additionally, the development of new synthesis methods for DMAC may also be a future direction for research.
合成方法
DMAC can be synthesized through several methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reaction of 2-aminobenzophenone with dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst. DMAC can also be synthesized through a modified Fischer indole synthesis, which involves the reaction of indole with an aldehyde or ketone in the presence of an acid catalyst.
科学研究应用
DMAC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. DMAC has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. DMAC has also been used as a building block for the synthesis of various organic materials, including organic semiconductors and light-emitting diodes.
属性
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(2)9-10-7-8-12-11-5-3-4-6-13(11)16-14(12)15(10)18/h3-6,9,16H,7-8H2,1-2H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOMNKDELFYTQR-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCC2=C(C1=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CCC2=C(C1=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5836076.png)

![2-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5836085.png)

![N-(4-iodophenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B5836098.png)
![2-(2'-methyl-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-N-phenylacetamide](/img/structure/B5836110.png)



![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5836137.png)